

"1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile CAS number and structure"

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Compound of Interest

Compound Name: 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile

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An In-Depth Technical Guide to **1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile**

Abstract

This technical guide provides a comprehensive overview of **1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-b]pyridine core is recognized as a privileged scaffold, particularly in the development of kinase inhibitors for targeted cancer therapy. This document details the fundamental physicochemical properties, a proposed synthetic route with mechanistic insights, predicted spectroscopic data for characterization, and a discussion of its potential applications in drug discovery, grounded in the established pharmacology of analogous structures.

Core Compound Identification and Physicochemical Properties

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a fused bicyclic heterocycle. The fusion of a pyrazole and a pyridine ring creates a scaffold that acts as a bioisostere of purine, enabling it to effectively interact with the ATP-binding sites of various kinases.^[1]

Property	Value	Source
CAS Number	1352395-13-1	[2]
Molecular Formula	C ₇ H ₄ N ₄	[2]
Molecular Weight	144.13 g/mol	[2]
SMILES	<chem>C1=C(C=NC2=C1NN=C2)C#N</chem>	[2]
Appearance	Predicted: White to off-white solid	-
Storage	Sealed in dry, 2-8°C	[2]

Chemical Structure:

Caption: Chemical structure of **1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile**.

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of pyrazole and pyridine rings results in a class of compounds known as pyrazolopyridines. These scaffolds are of immense interest to medicinal chemists due to their structural similarity to purine bases, which are fundamental components of DNA and RNA. This resemblance allows pyrazolopyridine derivatives to act as mimetics of adenine, competitively binding to the ATP-pocket in kinases.[1] This "hinge-binding" capability is a cornerstone of modern targeted cancer therapy.

The pyrazolo[4,3-b]pyridine isomer, in particular, has been incorporated into numerous potent and selective kinase inhibitors.[1][3] The nitrogen atoms of the bicyclic core can form critical hydrogen bonds with the kinase hinge region, while substitutions at various positions on the ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The nitrile group at the 6-position of the target molecule is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, potentially influencing binding affinity and metabolic stability.

Proposed Synthesis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile

While a specific, published synthesis for **1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile** is not readily available, a viable and efficient synthetic route can be proposed based on established methodologies for analogous pyrazolopyridines.[4] A logical approach involves the construction of the pyrazole ring onto a pre-existing, functionalized pyridine core.

A plausible retrosynthetic analysis suggests that a key disconnection can be made at the N-N bond of the pyrazole ring, leading back to a 2-hydrazinopyridine precursor, which can be derived from a more common 2-halopyridine.



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Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol (Proposed)

This proposed multi-step synthesis is designed for efficiency and relies on common, well-documented chemical transformations.

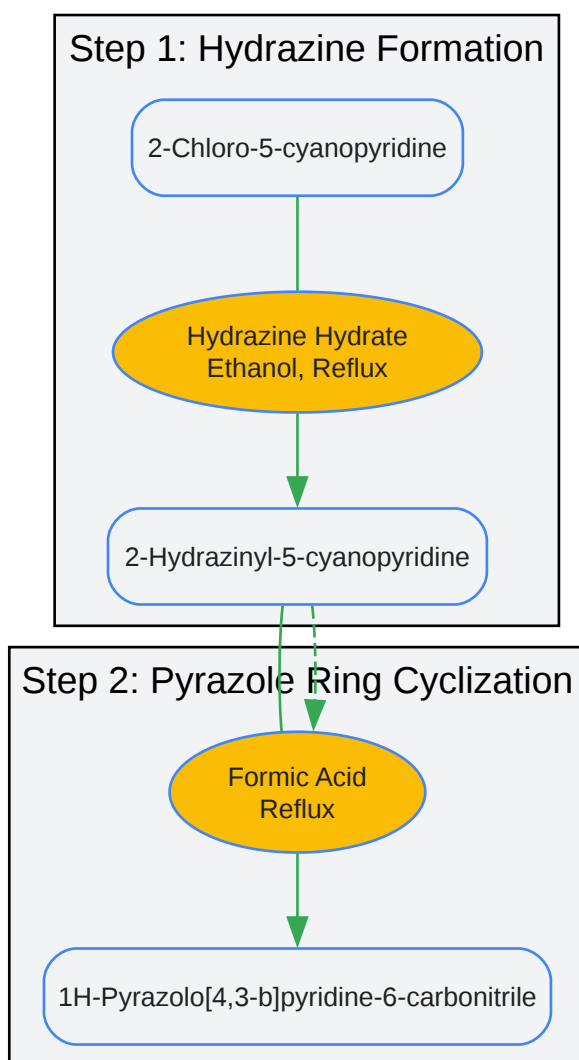
Step 1: Synthesis of 2-Hydrazinyl-5-cyanopyridine

- **Rationale:** The initial step involves the conversion of a commercially available 2-halopyridine into a hydrazine derivative. 2-Chloro-5-cyanopyridine is an ideal starting material due to the reactivity of the chlorine atom towards nucleophilic aromatic substitution. Hydrazine hydrate is a potent nucleophile for this transformation.
- **Procedure:**
 - To a solution of 2-chloro-5-cyanopyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).

- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization or column chromatography to yield 2-hydrazinyl-5-cyanopyridine.

Step 2: Cyclization to form **1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile**

- Rationale: This step involves an intramolecular cyclization to form the fused pyrazole ring. Formic acid serves as a source of the single carbon atom required to complete the pyrazole ring and also acts as the reaction solvent and catalyst.
- Procedure:
 - Dissolve 2-hydrazinyl-5-cyanopyridine (1.0 eq) in an excess of formic acid.
 - Heat the mixture to reflux for several hours, monitoring by TLC.
 - After the reaction is complete, cool the mixture and carefully pour it into ice water to precipitate the product.
 - Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
 - Collect the solid product by filtration, wash with water, and dry under vacuum to afford **1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile**.



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Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

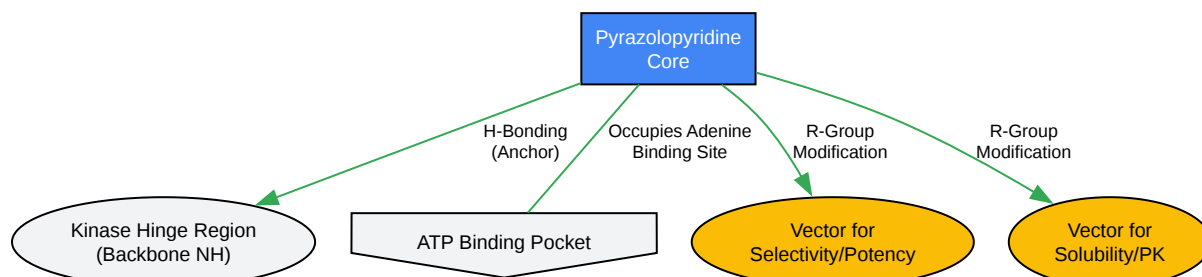
No experimental spectra for **1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile** have been published. However, based on the known spectral data of analogous pyrazolopyridines and the principles of NMR and IR spectroscopy, a reliable prediction of its characteristic spectral features can be made.^[5]

Technique	Predicted Data
^1H NMR	δ ~13.5-14.5 (br s, 1H, N-H), ~9.0 (s, 1H, Ar-H), ~8.5 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H)
^{13}C NMR	δ ~160, ~150, ~145, ~135, ~120, ~117 (CN), ~110
IR (cm^{-1})	~3100-3000 (Ar C-H stretch), ~2230-2210 ($\text{C}\equiv\text{N}$ stretch), ~1600-1450 (Ar C=C and C=N stretch)
MS (ESI)	m/z: 145.05 $[\text{M}+\text{H}]^+$, 167.03 $[\text{M}+\text{Na}]^+$

- ^1H NMR Rationale:** The N-H proton of the pyrazole ring is expected to be significantly downfield and broad due to hydrogen bonding and quadrupole broadening. The aromatic protons will appear in the aromatic region, with their exact shifts and coupling constants determined by the electronic environment. The proton on the pyrazole ring is anticipated to be a singlet, while the two protons on the pyridine ring will likely appear as doublets.
- IR Rationale:** The most characteristic peak will be the sharp, strong absorption of the nitrile ($\text{C}\equiv\text{N}$) group, expected around 2230-2210 cm^{-1} .^{[6][7][8]} Aromatic C-H and ring stretching vibrations will also be present.
- MS Rationale:** In electrospray ionization mass spectrometry, the molecule is expected to be readily protonated, giving a strong $[\text{M}+\text{H}]^+$ signal at m/z 145. The fragmentation pattern would likely involve the loss of HCN from the pyrazole ring.^{[2][9][10][11]}

Potential Applications in Drug Discovery

The 1H-Pyrazolo[4,3-b]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.^{[1][3]} Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, inhibitors of specific kinases are a major focus of modern oncology drug development.



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Caption: Pharmacophore model for pyrazolopyridine kinase inhibitors.

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile, as a derivative of this scaffold, is a promising candidate for development as a kinase inhibitor. The core structure provides the necessary hydrogen bonding interactions with the kinase hinge region, while the nitrile group can be exploited to enhance binding or modulate physicochemical properties. It is a valuable starting point for library synthesis to explore structure-activity relationships (SAR) against a panel of cancer-relevant kinases.

Safety Information

While specific toxicity data for this compound is not available, related pyrazolopyridine compounds may have the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be employed when handling this compound.

Conclusion

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a molecule of high potential in the field of medicinal chemistry. Its structural features, rooted in the privileged pyrazolopyridine scaffold, make it an attractive candidate for the development of novel kinase inhibitors. This guide provides a foundational understanding of its properties, a robust proposed synthesis, and a framework for its characterization and future investigation. As the quest for more selective and potent targeted therapies continues, compounds such as this will undoubtedly play a crucial role in the discovery of next-generation medicines.

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